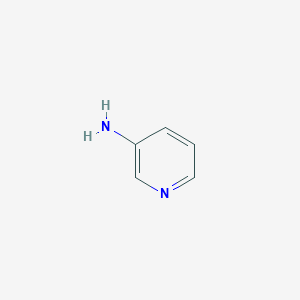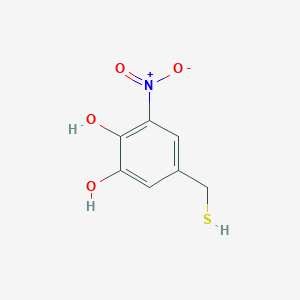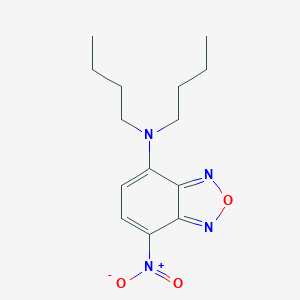
depudecin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound depudecin is a complex organic molecule featuring multiple epoxide groups and a hydroxyethyl substituent
Wirkmechanismus
Target of Action
Depudecin primarily targets histone deacetylases (HDACs) . HDACs are key enzymes involved in the acetylation and deacetylation of histones, which play a crucial role in gene regulation . In addition to histones, HDACs also deacetylate many other nuclear proteins like p53, E2F, ATM kinase, and CAF1 .
Mode of Action
This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in the acetylation of histones, causing the DNA that is tightly wrapped around a deacetylated histone core to relax . This relaxation of the DNA structure can then influence gene expression.
Biochemical Pathways
The inhibition of HDACs by this compound affects the biochemical pathways related to gene regulation . The increased acetylation of histones alters the structure of chromatin, the material of which chromosomes are made. This alteration can then influence the transcription of genes, leading to changes in the protein products produced by the cell .
Pharmacokinetics
Given its potent activity at micromolar concentrations , it can be inferred that this compound likely has good bioavailability.
Result of Action
The primary result of this compound’s action is the induction of tumor cell differentiation . By inhibiting HDACs and thereby influencing gene expression, this compound can cause transformed cells to revert to a more normal phenotype . This makes this compound a potential anti-cancer agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of depudecin One common method involves the use of epoxidation reactions, where alkenes are converted to epoxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as titanium silicalite-1 (TS-1) may be employed to facilitate the epoxidation process, and advanced purification techniques like chromatography are used to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
depudecin: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the epoxide rings to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as hydroxide ions (OH-), amines, or thiols under mild to moderate temperatures.
Major Products Formed
Diols: From oxidation reactions.
Alcohols: From reduction of epoxide rings.
Substituted Epoxides: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
depudecin: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epoxides: Compounds with similar epoxide groups, such as ethylene oxide and propylene oxide.
Hydroxyethyl Derivatives: Compounds like 2-hydroxyethyl methacrylate and 2-hydroxyethyl acrylate.
Uniqueness
depudecin: is unique due to its combination of multiple epoxide rings and a hydroxyethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural complexity allows for diverse applications and interactions that are not observed in simpler epoxides or hydroxyethyl derivatives .
Eigenschaften
CAS-Nummer |
139508-73-9 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10+,11+/m1/s1 |
InChI-Schlüssel |
DLVJMFOLJOOWFS-INMLLLKOSA-N |
SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
Isomerische SMILES |
C[C@H]([C@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O |
Kanonische SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
Synonyme |
4,5:8,9-dianhydro-1,2,6,7,11-pentadeoxy-d-threo-d-ido-undeca-1,6-dienitol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















